4-Nitrobenzoyl azide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56317. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

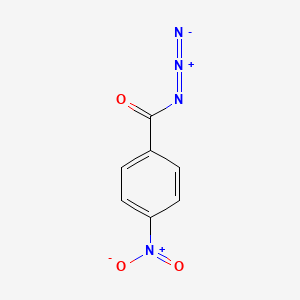

Structure

2D Structure

3D Structure

Properties

CAS No. |

2733-41-7 |

|---|---|

Molecular Formula |

C7H4N4O3 |

Molecular Weight |

192.13 g/mol |

IUPAC Name |

4-nitrobenzoyl azide |

InChI |

InChI=1S/C7H4N4O3/c8-10-9-7(12)5-1-3-6(4-2-5)11(13)14/h1-4H |

InChI Key |

HGDXYCWNFLHQFC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)N=[N+]=[N-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N=[N+]=[N-])[N+](=O)[O-] |

Other CAS No. |

2733-41-7 |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitrobenzoyl Azide

Conventional Synthetic Routes

A primary and widely utilized method for synthesizing 4-nitrobenzoyl azide (B81097) is the acylation of sodium azide with 4-nitrobenzoyl chloride. rsc.orgorgsyn.orgniscpr.res.in This reaction is typically performed by gradually adding a solution of 4-nitrobenzoyl chloride in a suitable organic solvent, such as acetone (B3395972) or dichloromethane (B109758), to an aqueous solution of sodium azide. rsc.orgorgsyn.org The reaction proceeds readily at room temperature, and the product, 4-nitrobenzoyl azide, precipitates from the reaction mixture as a solid. rsc.orgorgsyn.org

One specific procedure involves adding a solution of 4-nitrobenzoyl chloride in acetone to an aqueous solution of sodium azide while maintaining the temperature between 20-25°C. orgsyn.org After stirring, the product is isolated by filtration. orgsyn.org Another reported method uses dichloromethane as the solvent for 4-nitrobenzoyl chloride and also runs at room temperature, affording the product in high yield. rsc.org Yields for this synthetic approach are consistently high, often reaching 90% or more. rsc.orgniscpr.res.in For instance, one preparation reported a 96% yield of crude product. niscpr.res.in Similarly, another detailed synthesis described obtaining a 90% yield of light yellow crude this compound. rsc.org

The precursor, 4-nitrobenzoyl chloride, can be prepared from 4-nitrobenzoic acid by reacting it with reagents like thionyl chloride or phosphorus pentachloride. niscpr.res.inprepchem.com

Table 1: Synthesis of this compound from 4-Nitrobenzoyl Chloride

| Reactants | Solvent System | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 4-Nitrobenzoyl chloride, Sodium azide | Acetone/Water | ~1.5 hours | 90-98% | orgsyn.orgorgsyn.org |

| 4-Nitrobenzoyl chloride, Sodium azide | Dichloromethane/Water | 40 minutes | 90% | rsc.org |

The direct conversion of 4-nitrobenzoic acid to this compound offers an alternative to the two-step process involving the synthesis of the acyl chloride. This one-pot synthesis is facilitated by the use of various coupling reagents that activate the carboxylic acid group, allowing for subsequent reaction with an azide source, typically sodium azide. ontosight.aisciencemadness.orgresearchgate.net

Peptide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), have been successfully employed for the direct synthesis of acyl azides from carboxylic acids, including 4-nitrobenzoic acid. sciencemadness.orgresearchgate.netbiocrick.com This method is valued for its mild reaction conditions and efficiency. sciencemadness.orgresearchgate.net The reaction involves stirring the carboxylic acid with the coupling agent and sodium azide in a suitable solvent. sciencemadness.org For example, using EDC with p-nitrobenzoic acid and sodium azide in dichloromethane at 0°C for a short duration, followed by further reaction, can produce the corresponding acyl azide. sciencemadness.org These reagents have proven effective for a diverse range of carboxylic acids, providing good yields. sciencemadness.orgresearchgate.net

Table 2: Synthesis of Acyl Azides using Peptide Coupling Agents

| Carboxylic Acid | Coupling Agent | Solvent | Yield of Azide | Reference |

|---|---|---|---|---|

| p-Nitrobenzoic acid | EDC | Dichloromethane | Not specified | sciencemadness.org |

A mild and efficient one-step method for the synthesis of acyl azides from carboxylic acids utilizes a mixed reagent system of trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (TPP). researchgate.netresearchgate.net This system effectively converts carboxylic acids, including p-nitrobenzoic acid, into their corresponding acyl azides in the presence of sodium azide. researchgate.net The reaction is typically carried out at room temperature and is considered practical and attractive due to the availability and low cost of the reagents. researchgate.netresearchgate.net This method has been shown to be applicable to a variety of both aromatic and aliphatic carboxylic acids, providing the products in high yields. researchgate.net

This compound can also be synthesized directly from 4-nitrobenzaldehyde. One method involves the use of Dess-Martin periodinane (DMP) and sodium azide in a solvent like dichloromethane at 0°C. thieme-connect.de This oxidative azidation provides a direct route from the aldehyde to the acyl azide. For 4-nitrobenzaldehyde, this reaction has been reported to yield this compound in 85% yield after a 3-hour reaction time. thieme-connect.de Another system for this conversion employs manganese dioxide (MnO2) and chlorotris(azido)silane, which also affords the acyl azide in good yield. thieme-connect.de

Table 3: Synthesis of this compound from 4-Nitrobenzaldehyde

| Reagent System | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Dess-Martin periodinane, Sodium azide | Dichloromethane | 3 hours | 85% | thieme-connect.de |

While less common, there are methods that can convert amides to acyl azides. Research has shown that aroyl azides can be formed from the corresponding amides. For example, 4-nitrobenzamide (B147303) has been converted to this compound, although specific reagents and conditions for this direct transformation are not as frequently detailed as the other methods. oup.com

Advanced Synthetic Techniques

Green Chemistry Protocols in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of acyl azide synthesis, this involves employing safer, recyclable solvents and minimizing waste. raco.catrsc.org

Polyethylene glycol (PEG), specifically PEG 400, has emerged as an effective and environmentally friendly reaction medium for producing acyl azides. raco.catresearchgate.nettandfonline.com This method involves the nucleophilic substitution of an acyl precursor, such as an N-acylbenzotriazole, with sodium azide. tandfonline.com The use of PEG 400 as a solvent is advantageous due to its low cost, non-toxic nature, and recyclability. tandfonline.com

Research has demonstrated that this protocol is applicable to a wide range of substrates with excellent functional group tolerance. researchgate.net For the synthesis of various acyl azides, the reaction proceeds at room temperature with short reaction times, yielding excellent results without the occurrence of the hazardous Curtius rearrangement. tandfonline.com A model reaction of N-benzoylbenzotriazole with sodium azide in the presence of zinc iodide and PEG 400 afforded the corresponding acyl azide in 95% yield. tandfonline.com The ability to recover and reuse the PEG 400 solvent for multiple cycles without a significant loss in efficiency further enhances the green credentials of this method. tandfonline.com While this general method for acyl azides is well-established, its specific application for the synthesis of this compound follows the same principles.

Continuous-Flow Technology for Acyl Azide Generation

Continuous-flow chemistry offers a powerful solution to the safety risks associated with acyl azides, which are known to be potentially explosive and toxic. nih.govacs.org This technology provides superior control over reaction parameters like temperature and mixing, which significantly enhances safety and efficiency, particularly when handling high-risk intermediates. nih.gov

Studies on various acyl chlorides have shown that this method can achieve high yields and selectivity. For example, a library of acyl azides was prepared with yields ranging from 34–96% at 95 °C with a residence time of 7.69 minutes. nih.gov Another procedure for a related azide achieved full conversion in just 12 seconds at 50 °C. beilstein-journals.org This rapid and controlled formation and consumption cycle makes continuous-flow technology a superior alternative to traditional batch methods for processes involving this compound. nih.govbeilstein-journals.org

Table 1: General Parameters for Acyl Azide Synthesis in Continuous-Flow Systems

| Parameter | Conditions | Source(s) |

|---|---|---|

| Reagents | Acyl Chloride, Sodium Azide | nih.gov, acs.org |

| Solvent System | Biphasic (e.g., Toluene/Water) | nih.gov |

| Temperature | 50–95 °C | beilstein-journals.org, nih.gov |

| Residence Time | 12 seconds – 7.69 minutes | beilstein-journals.org, nih.gov |

| Yield | 34–96% | nih.gov |

| Key Advantage | In situ generation and consumption, minimizing explosion risk | beilstein-journals.org, rsc.org |

Mechanochemical Approaches to this compound Preparation

Mechanochemistry, which involves inducing reactions by mechanical force such as grinding or milling, has emerged as a solvent-free alternative to traditional solution-based synthesis. rsc.org This technique is particularly relevant for managing unstable compounds like this compound. acs.orgyonsei.ac.kr

Research has focused on the stability and reactivity of this compound under solvent-free ball milling conditions. rsc.orgacs.orgunica.it The stability of the azide is highly dependent on the energy transferred during milling, which is influenced by the material of the milling jar and balls. rsc.orgunica.it Studies showed that using a low-density Teflon jar with stainless-steel balls resulted in no decomposition of this compound to the corresponding isocyanate via Curtius rearrangement. acs.orgyonsei.ac.kr In contrast, higher-density materials like tungsten carbide jars led to significant (21%) rearrangement, highlighting the need to control milling conditions carefully. acs.orgyonsei.ac.kr

Mechanochemistry has been successfully applied to reactions involving this compound, such as C–H amidation. acs.orgyonsei.ac.kr In one study, the reaction of this compound with 8-methyl quinoline (B57606) was compared under ball milling and standard solution conditions. The mechanochemical approach provided a significantly higher yield. acs.orgyonsei.ac.kr This demonstrates that mechanochemistry can not only provide a safer, solvent-free reaction environment but also enhance reactivity and yield for challenging transformations. acs.org The reaction between this compound and 1,4-diaminobenzene to form N-(4-aminophenyl)-4-nitrobenzamide has also been studied as a model for mechanochemical nucleophilic substitution. rsc.orgmcgill.ca

Table 2: Comparison of Mechanochemical vs. Solution-Based C-H Amidation of 8-Methyl Quinoline with this compound

| Reaction Method | Yield (%) | Source(s) |

|---|---|---|

| Ball Milling (Solvent-Free) | 84% | acs.org, yonsei.ac.kr |

| Solution (1,2-DCE) | 33% | acs.org, yonsei.ac.kr |

Reactivity and Mechanistic Studies of 4 Nitrobenzoyl Azide

Thermally Induced Rearrangements

Thermal activation of 4-nitrobenzoyl azide (B81097) instigates a significant molecular rearrangement, primarily through the Curtius rearrangement, leading to the formation of a highly reactive isocyanate intermediate.

The Curtius Rearrangement of 4-Nitrobenzoyl Azide

The Curtius rearrangement, a well-established method in organic chemistry, involves the thermal decomposition of an acyl azide. wikipedia.orgnumberanalytics.com In the case of this compound, this reaction proceeds with the loss of nitrogen gas to yield 4-nitrophenyl isocyanate. wikipedia.orgvulcanchem.com The rearrangement is believed to occur via a concerted mechanism, where the migration of the aryl group and the expulsion of nitrogen gas happen simultaneously, avoiding the formation of a discrete nitrene intermediate under thermal conditions. wikipedia.org However, under photochemical conditions, the formation of an acyl nitrene intermediate has been established. nih.gov

Recent studies have also explored mechanochemical methods to control the Curtius rearrangement. High-energy ball milling can induce the rearrangement of this compound to the corresponding isocyanate, with the extent of conversion dependent on the milling conditions. acs.org This approach offers a solvent-free alternative to traditional thermal methods. acs.org

The primary product of the Curtius rearrangement of this compound is 4-nitrophenyl isocyanate. wikipedia.orgvulcanchem.com This isocyanate is a versatile intermediate that can be trapped by various nucleophiles to synthesize a range of derivatives. wikipedia.orgnih.gov The presence of the electron-withdrawing nitro group on the phenyl ring influences the reactivity of the isocyanate.

The formation of the isocyanate can be observed through spectroscopic methods. For instance, the characteristic infrared (IR) absorption band for the isocyanate group (N=C=O) appears around 2262 cm⁻¹. asianpubs.org

The efficiency and outcome of the Curtius rearrangement are significantly influenced by the reaction conditions.

Temperature: Higher temperatures generally favor the rearrangement, but can also lead to side reactions and the formation of polymeric materials. numberanalytics.comworktribe.com The decomposition temperature of this compound can be lowered by approximately 100 °C with the use of Lewis acid catalysts like boron trifluoride or boron trichloride, which also increases the yield of the isocyanate. wikipedia.org

Solvent: The choice of solvent can affect the stability of both the acyl azide and the resulting isocyanate. numberanalytics.com Inert solvents are typically used for the thermal rearrangement. worktribe.com

Catalysts: Lewis acids can catalyze the rearrangement, proceeding through coordination with the acyl oxygen atom. wikipedia.org

Mechanochemical Conditions: As mentioned, the energy input in ball milling (determined by the jar and ball materials) can control the extent of isocyanate formation, providing a tunable and solvent-free reaction environment. acs.org

Table 1: Influence of Milling Conditions on Isocyanate Formation from this compound acs.org

| Entry | Jar Material | Ball Material | Isocyanate Formation (%) |

| 1 | Teflon | Stainless Steel (SS) | 0 |

| 2 | Zirconia (ZrO₂) | Zirconia (ZrO₂) | 7 |

| 3 | Stainless Steel (SS) | Stainless Steel (SS) | 5 |

| 4 | Tungsten Carbide (WC) | Tungsten Carbide (WC) | 21 |

This table illustrates the effect of different ball milling materials, and therefore energy input, on the conversion of this compound to 4-nitrophenyl isocyanate.

The highly electrophilic carbon of the isocyanate group in 4-nitrophenyl isocyanate readily reacts with nucleophiles.

Urea (B33335) Derivatives: Reaction with primary or secondary amines leads to the formation of substituted urea derivatives. wikipedia.orgnih.gov This reaction is a common method for synthesizing both symmetrical and unsymmetrical ureas. organic-chemistry.orggoogle.com For example, the reaction of 4-nitrophenyl isocyanate with an amine in a suitable solvent like acetone (B3395972) or dichloromethane (B109758) yields the corresponding diaryl urea. vulcanchem.comasianpubs.org

Carbamate (B1207046) Derivatives: Alcohols react with 4-nitrophenyl isocyanate to form carbamate (urethane) derivatives. wikipedia.orgorganic-chemistry.org This can be achieved by heating the acyl azide in the presence of an alcohol, such as ethanol (B145695), which traps the in-situ generated isocyanate. nih.gov

Nucleophilic Reactions Involving the Carbonyl Center

Beyond the Curtius rearrangement, the carbonyl center of this compound is susceptible to attack by nucleophiles, leading to the formation of amide bonds.

Amide Bond Formation via Nucleophilic Substitution

This compound can react directly with nucleophiles, such as amines, in a nucleophilic acyl substitution reaction. masterorganicchemistry.com In this process, the azide group acts as a leaving group. For instance, the reaction of this compound with 1,4-diaminobenzene can yield N-(4-aminophenyl)-4-nitrobenzamide. amanote.comrsc.org This direct amidation pathway competes with the Curtius rearrangement. amanote.com The electron-withdrawing nitro group makes the carbonyl carbon more electrophilic, facilitating this type of substitution. rsc.org

This reactivity has been utilized in the synthesis of various amide-containing compounds, including N-cyclohexyl-4-nitrobenzamide from the reaction with cyclohexylamine.

Reaction with Amines (e.g., 1,4-Diaminobenzene)

The reaction between this compound and 1,4-diaminobenzene serves as a model for the nucleophilic attack on the carbonyl group of an acyl azide. This reaction typically yields N-(4-aminophenyl)-4-nitrobenzamide. rsc.org In a typical laboratory procedure, 1,4-diaminobenzene and this compound are dissolved in a suitable solvent like ethanol and stirred at room temperature. rsc.org The resulting amide product precipitates from the solution and can be collected by filtration. rsc.org

This reaction proceeds via a nucleophilic substitution mechanism where the amino group of 1,4-diaminobenzene attacks the electrophilic carbonyl carbon of this compound. This is followed by the expulsion of the azide group as a leaving group. While acyl azides can undergo Curtius rearrangement to form isocyanates, in this reaction, the direct formation of the amide is the predominant pathway. rsc.org The absence of urea byproducts confirms that the reaction primarily proceeds through nucleophilic substitution rather than rearrangement. rsc.org

| Reactant 1 | Reactant 2 | Product |

| This compound | 1,4-Diaminobenzene | N-(4-aminophenyl)-4-nitrobenzamide |

Staudinger Ligation in Organic Transformations

The Staudinger ligation is a highly chemoselective method for forming an amide bond between a phosphine (B1218219) and an azide. researchgate.netnih.gov While the classical Staudinger reaction reduces an azide to an amine, the ligation variant, developed in the 1990s, allows for the formation of a stable amide linkage, making it a powerful tool in chemical biology and organic synthesis. researchgate.netsigmaaldrich.com The reaction's biocompatibility and selectivity have made it invaluable for applications such as peptide synthesis, protein modification, and cell-surface engineering. researchgate.netnih.gov

The general mechanism involves the reaction of a triarylphosphine with an azide to form an aza-ylide intermediate. sigmaaldrich.com In the traceless Staudinger ligation, a specific phosphine reagent is used that, after the initial reaction with the azide, undergoes an intramolecular reaction to form an amide bond and release a phosphine oxide byproduct. researchgate.net This process is "traceless" because the phosphine component is not incorporated into the final product. researchgate.net this compound can serve as the azide component in such reactions, providing a means to introduce the 4-nitrobenzoyl group into various molecules. ontosight.ai

Nitrene Chemistry and C-H Functionalization

This compound is a precursor for the generation of the highly reactive 4-nitrobenzoyl nitrene intermediate. researchgate.netresearcher.life This is typically achieved through thermal or photochemical activation, which causes the azide to release molecular nitrogen (N₂). sci-hub.seyonsei.ac.kr The resulting acyl nitrene is a highly electrophilic species that can undergo various reactions, including C-H insertion and addition to double bonds. hku.hk

The photochemistry of this compound has been studied to assess its utility in photoaffinity labeling procedures. researcher.life Upon photolysis, it can form the corresponding nitrene, which can then react with surrounding molecules. researchgate.net Theoretical studies have also investigated the decomposition pathways of acyl azides to form nitrenes, providing evidence for stepwise mechanisms. researchgate.net

Transition metal catalysts, particularly those based on iridium(III), have been instrumental in controlling the reactivity of acyl nitrenes and enabling selective C-H functionalization reactions. acs.orglookchem.comacs.org Iridium(III) catalysts can facilitate the direct amidation of C-H bonds using acyl azides like this compound as the nitrogen source. acs.org These reactions are advantageous as they often proceed under mild conditions, tolerate a wide range of functional groups, and produce nitrogen gas as the only byproduct, making them environmentally benign. acs.orgrhhz.net

Mechanochemical methods, such as ball milling, have also been employed to control the reactivity of thermally unstable acyl azides. yonsei.ac.kracs.org This technique has been shown to suppress the Curtius rearrangement and promote the desired C-H amidation, even for substrates that are unreactive in solution. yonsei.ac.kracs.org

The proposed mechanism for iridium-catalyzed C-H amidation generally involves several key steps. sci-hub.serhhz.netntu.edu.sg Initially, a cationic iridium(III) catalyst is generated in situ. acs.org This active catalyst then reacts with the substrate containing the C-H bond to be functionalized, often directed by a chelating group, to form a cyclometalated intermediate. rhhz.netuva.nl

The acyl azide, in this case, this compound, then coordinates to the iridium center. sci-hub.serhhz.net This is followed by the release of N₂ and the formation of an iridium-nitrenoid species. uva.nl Migratory insertion of the nitrene into the iridium-carbon bond forms a new C-N bond and a seven-membered iridacycle intermediate. ntu.edu.sg Finally, protodemetalation releases the amidated product and regenerates the active iridium catalyst, allowing the catalytic cycle to continue. sci-hub.seuva.nl Kinetic isotope effect studies suggest that the C-H bond cleavage is likely involved in the rate-determining step of the reaction. ntu.edu.sg

Iridium(III)-catalyzed C-H amidation using this compound has demonstrated a broad substrate scope and high efficiency. sci-hub.seorganic-chemistry.org The reaction is compatible with a variety of directing groups, including those found in arenes and olefins, and tolerates a wide array of functional groups such as halogens, esters, and ethers. ntu.edu.sgorganic-chemistry.org

The reaction conditions can be optimized to achieve high yields. For instance, a combination of [IrCp*Cl₂]₂ as the catalyst precursor, a silver salt additive like AgNTf₂, and a base such as sodium acetate (B1210297) in a suitable solvent like 1,2-dichloroethane (B1671644) has proven effective. acs.orgorganic-chemistry.org The reaction typically proceeds at mild temperatures, which helps to prevent the undesired Curtius rearrangement of the acyl azide. acs.org The efficiency of these reactions is highlighted by the high yields obtained for a diverse range of substrates, as shown in the table below. acs.org

| Substrate (Benzamide Derivative) | Product Yield (%) |

| t-Butyl benzamide | 95% |

| 4-Methoxy-t-butyl benzamide | 94% |

| 4-Fluoro-t-butyl benzamide | 88% |

| 4-Chloro-t-butyl benzamide | 83% |

| 4-Bromo-t-butyl benzamide | 75% |

| 3-Methyl-t-butyl benzamide | 80% |

Table based on data from a study on Ir(III)-catalyzed mechanochemical C-H amidation. acs.org

Transition Metal-Catalyzed Nitrene Transfer Reactions (e.g., Ir(III)-Catalyzed C-H Amidation)

Cycloaddition Reactions

1,3-dipolar cycloaddition is a significant class of chemical reactions involving a 1,3-dipole and a dipolarophile to create a five-membered ring. wikipedia.org The reaction of organic azides with alkynes, a well-known example of this reaction type, is a primary method for synthesizing 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org The kinetics of these cycloadditions are influenced by the electronic properties of the substituents on both the azide and the alkyne. arkat-usa.org

The 1,3-dipolar cycloaddition reaction can be extended to partners other than alkynes. A notable variation involves the reaction between azides and phosphoranes (specifically phosphonium (B103445) ylides). In this context, peptidyl-phosphoranes have been investigated as dipoles for reactions with azides. fu-berlin.de Studies involving electron-deficient azides, such as this compound, have been conducted to explore this transformation. fu-berlin.de The reaction of peptidyl phosphoranes with this compound proceeds effectively in unpolar solvents at room temperature. fu-berlin.de

Table 1: Reaction Conditions for Cycloaddition of this compound with Peptidyl Phosphoranes This table summarizes the experimental conditions for the reaction between electron-deficient azides and peptidyl phosphoranes as described in the literature.

| Reactant 1 | Reactant 2 | Solvent Type | Temperature | Outcome |

|---|

Regioselectivity is a critical aspect of cycloaddition reactions, determining the specific isomer of the resulting heterocyclic product. nih.gov While the classic Huisgen 1,3-dipolar cycloaddition between azides and terminal alkynes can produce a mixture of 1,4- and 1,5-disubstituted regioisomers, catalyzed versions of the reaction offer control. organic-chemistry.org In the reaction of peptidyl phosphoranes with this compound, the process exhibits complete regioselectivity. fu-berlin.de The reaction consistently yields the 1,5-disubstituted triazole isomer. fu-berlin.de

The development of robust and chemoselective ligation methods is crucial in peptide and protein chemistry. researchgate.netbachem.com The cycloaddition between azides and phosphoranes has been explored as a potential strategy for peptide ligation. Research has demonstrated the use of this reaction for ligating short peptides. fu-berlin.de The methodology involves reacting peptidyl phosphoranes with azido (B1232118) peptides, which requires heating to proceed effectively. fu-berlin.de This approach represents an alternative to other ligation techniques like the Staudinger ligation, which also involves the reaction of an azide with a phosphine but proceeds through a different mechanism to form an amide bond. researchgate.net

1,3-Dipolar Cycloadditions with Phosphoranes

Photochemical Reactivity

Aryl azides are a class of photo-activatable compounds that are chemically inert until exposed to UV light. thermofisher.comacs.org This property makes them valuable as photoaffinity labeling reagents for studying biomolecular interactions. acs.org Upon irradiation, an aryl azide is converted into a highly reactive aryl nitrene, which can then form covalent bonds with nearby molecules. thermofisher.comacs.org Nitro-substituted aryl azides, in particular, can be activated with long-wavelength UV light (300 to 460 nm), which is less damaging to biological samples than the short-wavelength UV light required for simple phenyl azides. thermofisher.com

The photolysis of aryl azides is a complex process that can involve several reactive intermediates, including singlet nitrenes, triplet nitrenes, and ring-expanded dehydroazepines. researchgate.net Upon photoirradiation, the azide is first activated to a singlet nitrene with the release of nitrogen gas. acs.org This singlet nitrene is a short-lived, highly reactive species. It can undergo intersystem crossing to form the more stable triplet nitrene. acs.org Studies on the photolysis of 4-nitrophenyl azide and its derivatives have shown that the resulting chemical transformations are primarily attributed to the reactions of the triplet 4-nitrobenzoyl nitrene (4NBN). researchgate.netresearchgate.net The chemistry of these nitrenes is often dominated by the triplet state, leading to specific reaction products. nih.gov

The high reactivity of photogenerated nitrenes makes them suitable for photo-cross-linking studies to probe the structure of biomolecules and their interactions. researchgate.net The photoreactions of nitrenes derived from nitro-substituted aryl azides with biological molecules have been investigated to identify the resulting covalent adducts. researchgate.netresearchgate.net

Detailed studies on a model system involving the irradiation of N-(tyrosyl)-N′-(5-azido-2-nitrobenzoyl)-1,2-diaminoethane revealed that the triplet 4-nitrobenzoyl nitrene (4NBN) reacts with the tyrosyl residue to form distinct products. researchgate.net Two primary photoproducts were identified: an unstable compound (II) and a stable cyclic product (III). researchgate.net The formation of the unstable product was observed only under aerobic conditions, and it could be converted almost entirely to the stable product upon concentration. researchgate.net Further investigation has suggested that it may be the nitroso derivatives, formed from the transformation of the nitrene, that are the ultimate species responsible for modifying proteins, rather than the nitrenes themselves. researchgate.netresearchgate.net

Table 2: Characterized Photo-cross-linking Products with Tyrosine This table details the products formed from the photoreaction of triplet 4-nitrobenzoyl nitrene (4NBN) with a tyrosine residue, based on studies of a model compound.

| Product Name | Description | Conditions for Formation | Reference |

|---|---|---|---|

| Compound II | An unstable photoproduct. | Detected only in aerobic conditions. researchgate.net | researchgate.net |

Spectroscopic Analysis in Mechanistic Investigations and Product Elucidation

In Situ Spectroscopic Monitoring of Reactions

Real-time monitoring of reactions involving 4-nitrobenzoyl azide (B81097) offers invaluable insights into reaction kinetics and the transient species that may form.

Real-Time Mechanistic Studies via In Situ Raman Spectroscopy

In situ Raman spectroscopy has proven to be a powerful tool for studying the mechanisms of mechanochemical reactions involving 4-nitrobenzoyl azide without the need to halt the process for sampling. amanote.comrsc.org This technique is particularly adept at monitoring changes in amorphous or liquid phases, which are common in solid-state organic reactions. amanote.com For instance, the nucleophilic substitution reaction between this compound and 1,4-diaminobenzene to produce N-(4-aminophenyl)-4-nitrobenzamide has been monitored in real-time using this method. amanote.comrsc.org

By tracking the characteristic Raman bands, researchers can follow the consumption of reactants and the formation of products. This approach has been instrumental in exploring the influence of various additives on reaction rates and pathways, revealing, for example, that the reaction is base-catalyzed by certain liquid additives. rsc.orgmcgill.ca The intensity of specific Raman bands can be plotted against time to generate reaction profiles, which helps in elucidating the role of different reaction conditions. mcgill.ca

Monitoring of Functional Group Transformations during Reactions (e.g., Carbonyl, Azide, Nitro Group Vibrations)

The progress of reactions involving this compound can be effectively tracked by monitoring the characteristic vibrational frequencies of its key functional groups.

The azide group (–N₃) exhibits a strong and distinctive absorption band in the IR spectrum, typically around 2137 cm⁻¹. rsc.org Similarly, the carbonyl group (C=O) shows a strong absorption peak, which for this compound appears at approximately 1703 cm⁻¹. rsc.org The nitro group (–NO₂) also has a characteristic symmetric vibration, which is observed in the Raman spectrum at 1352 cm⁻¹ and remains unchanged during certain reactions. rsc.org

During a reaction, the disappearance of the azide band and the shift or modification of the carbonyl band can be monitored to follow the conversion of this compound into its product. For example, in the formation of an amide, the azide peak vanishes, and a new set of bands corresponding to the N-H and C=O vibrations of the amide group appears. rsc.org In situ Raman spectroscopy allows for the continuous observation of these transformations. For example, in the reaction with 1,4-diaminobenzene, the azide band's disappearance is monitored alongside the emergence of product peaks. rsc.org This real-time tracking provides direct evidence of the functional group transformations as the reaction proceeds. rsc.orgnih.gov

Spectroscopic Elucidation of Reaction Products

Following the completion of a reaction, a combination of spectroscopic methods is employed to confirm the structure of the resulting derivatives of this compound.

NMR Spectroscopy (¹H, ¹³C) for Structural Confirmation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR are used to characterize the products derived from this compound. rsc.orgnih.gov

For this compound itself, the ¹H NMR spectrum in DMSO-d₆ shows two multiplets for the aromatic protons at approximately 8.18 ppm and 8.36 ppm. rsc.org The ¹³C NMR spectrum exhibits signals for the aromatic carbons and the carbonyl carbon at 124.06, 130.43, 135.25, 150.86, and 170.69 ppm. rsc.org

Table 1: Spectroscopic Data for this compound and a Representative Derivative

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

|---|---|---|---|

| This compound | 8.18 (m, 2H), 8.36 (m, 2H) rsc.org | 124.06, 130.43, 135.25, 150.86, 170.69 rsc.org | 2137 (N₃), 1703 (C=O), 1536 (NO₂) rsc.org |

| N-(4-aminophenyl)-4-nitrobenzamide | 4.97 (s, 2H, NH₂), 6.55 (d, 2H), 7.39 (d, 2H), 8.15 (d, 2H), 8.34 (d, 2H), 10.16 (s, 1H, NHCO) rsc.org | 113.66, 122.16, 123.40, 127.62, 128.85, 129.12, 140.99, 145.44, 147.82, 162.81 rsc.org | 3422, 3334 (NH₂), 1643 (C=O, Amide I), 1598 (Amide II) rsc.org |

Infrared (IR) Spectroscopy for Identifying Key Functional Groups in Products

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the context of this compound reactions, IR spectroscopy is used to confirm the transformation of the azide group and the formation of new functionalities in the product. rsc.orgsci-hub.se

The IR spectrum of this compound is characterized by a strong absorption band for the azide group around 2137 cm⁻¹ and a carbonyl stretch at 1703 cm⁻¹. rsc.org When it undergoes a reaction, for example, to form an amide, the azide peak disappears completely. In its place, new absorption bands characteristic of the amide group appear, such as N-H stretching vibrations (typically in the range of 3200-3400 cm⁻¹) and the amide I (C=O stretch) and amide II (N-H bend) bands. For instance, in the spectrum of N-(4-aminophenyl)-4-nitrobenzamide, the amide C=O stretch is observed around 1643 cm⁻¹. rsc.org The presence of these new bands, coupled with the absence of the azide peak, provides strong evidence for the successful synthesis of the desired product. rsc.orgbiomedpharmajournal.org

UV-Vis Spectroscopy in Reaction Monitoring and Product Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to its electronic transitions. This technique can be used to monitor the progress of a reaction if the reactants and products have distinct absorption spectra. niscpr.res.in It is also useful for characterizing the final products, particularly those containing chromophores like aromatic rings and nitro groups. niscpr.res.inredalyc.org

For example, in the synthesis of azo dyes derived from this compound, the resulting products exhibit characteristic absorption maxima (λmax) in the visible region of the spectrum. niscpr.res.in The position of these absorption bands is influenced by the electronic structure of the molecule, including the substituents on the aromatic rings. niscpr.res.in Changes in the UV-Vis spectrum, such as a shift in the λmax or a change in absorbance, can be used to follow the course of the reaction and to confirm the formation of the conjugated product. niscpr.res.inresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis of Products

Mass spectrometry (MS) is an indispensable analytical technique in the study of this compound and its subsequent reaction products. It provides crucial information regarding the molecular weight of compounds and offers insights into their structure through the analysis of fragmentation patterns. This technique is particularly valuable in identifying intermediates and final products in complex reaction mixtures, such as those arising from Curtius rearrangements, nucleophilic substitutions, and cycloadditions.

The electron ionization (EI) mass spectrum of this compound itself exhibits a characteristic fragmentation pattern. The molecular ion peak ([M]+) is observed, confirming its molecular weight of 192.13 g/mol . nih.gov A prominent peak in the spectrum corresponds to the 4-nitrobenzoyl cation (m/z 150), which arises from the loss of the azide group. researchgate.net

In mechanistic investigations, mass spectrometry is employed to identify products formed from reactions involving this compound. For instance, in a study of the reaction between this compound and 1,4-diaminobenzene, the resulting product, N-(4-aminophenyl)-4-nitrobenzamide, was identified. rsc.org The formation of this amide, rather than a urea (B33335) derivative, indicated that the reaction proceeded via a nucleophilic substitution on the carbonyl group, not a Curtius rearrangement to an isocyanate intermediate under the studied mechanochemical conditions. rsc.org

Furthermore, mass spectrometry has been instrumental in characterizing the products of reactions where this compound is used as a derivatizing agent. In one study, 4-(4-methyl-1-piperazyl)-3-nitrobenzoyl azide (APZ) was synthesized and used to derivatize hydroxysteroids for enhanced detection by liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). nih.gov The mass spectra of the resulting derivatives confirmed the successful attachment of the benzoyl moiety to the steroid structure. nih.gov

The fragmentation patterns observed in the mass spectra of reaction products provide valuable structural information. For example, in the analysis of 3-aroylbenzofurans synthesized using 4-nitrobenzoyl chloride (a precursor to the azide), the mass spectra of the isomers showed a characteristic loss of the 4-nitrophenyl group and the formation of the 4-nitrobenzoyl cation (m/z 150). researchgate.net While the primary mass spectra of the regioisomers were nearly identical, tandem mass spectrometry (MS/MS) allowed for their differentiation based on unique fragmentation pathways. researchgate.net

In the study of the Curtius rearrangement of substituted salicyloyl azides, which can be conceptually related to the reactivity of this compound, mass spectrometry was used to identify by-products. For instance, the formation of 3-nitrobenzamide (B147352) was confirmed through its mass spectrum, supporting a proposed reaction mechanism involving the intermediate isocyanate and residual acyl azide. znaturforsch.com

The table below summarizes key mass spectrometric data for this compound and a representative reaction product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Data (m/z) | Reference |

| This compound | C₇H₄N₄O₃ | 192.13 | [M]+• at 192, [M-N₂]+• at 164, [4-nitrobenzoyl]+ at 150 | nih.gov |

| N-(4-aminophenyl)-4-nitrobenzamide | C₁₃H₁₁N₃O₃ | 257.25 | Molecular ion and characteristic fragments confirming structure | rsc.org |

The predicted collision cross section (CCS) values for various adducts of this compound have also been calculated, providing additional parameters for its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu These data are crucial for distinguishing it from isobaric compounds.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 193.03562 | 136.9 |

| [M+Na]⁺ | 215.01756 | 143.0 |

| [M-H]⁻ | 191.02106 | 143.2 |

| [M]⁺ | 192.02779 | 132.9 |

| [M]⁻ | 192.02889 | 132.9 |

Data sourced from PubChem. uni.lu

Computational Chemistry Approaches to Reactivity and Mechanism

Theoretical Investigations of Electronic Structure and Reaction Pathways

The inherent reactivity of 4-nitrobenzoyl azide (B81097) is governed by its electronic structure and the stability of intermediates and transition states along a reaction coordinate. Computational chemistry provides a framework for mapping these features in detail.

The electronic properties and geometry of 4-nitrobenzoyl azide in its ground state have been investigated using both ab initio and Density Functional Theory (DFT) methods. Ab initio calculations, such as Hartree-Fock (HF), derive their results from first principles without relying on experimental data, while DFT methods incorporate electron correlation for greater accuracy by using a functional of the electron density.

A study on the electronic absorption spectra of benzoyl azide and its para-substituted derivatives, including this compound, employed ab initio RHF/6-311G* and DFT B3LYP/6-31+G* level calculations to investigate the ground states of these compounds. nih.gov These calculations revealed that the attachment of the carbonyl group to the azide moiety significantly alters the electronic structure compared to simpler aryl azides. nih.gov The molecular orbitals in acyl azides are arranged differently, affecting their electronic transitions. nih.gov For instance, the first electronic transition in benzoyl azide occurs at 251 nm, a notable shift from the 276 nm transition in phenyl azide. nih.gov The presence of the strongly electron-withdrawing nitro group in the para position further influences the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial in determining the molecule's reactivity.

Computational methods are also pivotal in locating and characterizing transition states, which are the energy maxima along a reaction pathway. nih.gov Finding these saddle points on the potential energy surface is essential for calculating activation energies and understanding reaction kinetics. Automated workflows in modern computational chemistry can systematically search for transition states given only the reactant and product structures, making the process more efficient and accessible. nih.gov

Table 1: Comparison of Computational Methods for Molecular Structure Investigation

| Method | Basis Set | Key Features | Application to this compound |

|---|---|---|---|

| Ab initio Hartree-Fock (RHF) | 6-311G* | Based on first principles, does not include electron correlation. | Used to calculate the ground state electronic structure. nih.gov |

The Curtius rearrangement is a key thermal decomposition reaction of acyl azides, including this compound, that proceeds through an isocyanate intermediate. nih.govrsc.org Computational studies have been instrumental in clarifying the mechanism of this reaction.

Early mechanistic proposals suggested a stepwise process involving the formation of a reactive acyl nitrene intermediate. nih.gov However, extensive theoretical calculations have provided strong evidence that the thermal Curtius rearrangement is a concerted process, where the migration of the R-group and the expulsion of nitrogen gas occur simultaneously. nih.govresearchgate.net This concerted pathway avoids the formation of a high-energy nitrene intermediate. nih.gov

DFT calculations at the B3LYP/6-311+G(d,p) level have been used to map the energetic landscape of the Curtius rearrangement for various acyl azides. nih.gov For benzoyl azide, the calculated gas-phase activation barrier is approximately 30.0 kcal/mol. nih.gov The presence of the para-nitro group in this compound is expected to influence this barrier. The electron-withdrawing nature of the nitro group can stabilize the transition state, potentially lowering the activation energy and accelerating the rate of rearrangement compared to unsubstituted benzoyl azide. The analogous acid-catalyzed Schmidt reaction of protonated benzoyl azide has also been explored using DFT, providing further insight into the energetics of this type of rearrangement. researchgate.net

Table 2: Calculated Gas-Phase Activation Barriers for Curtius Rearrangement of Various Acyl Azides (DFT B3LYP/6-311+G(d,p))

| Compound | Activation Barrier (kcal/mol) |

|---|---|

| Acetyl azide | 27.6 nih.gov |

| Pivaloyl azide | 27.4 nih.gov |

| Phenyl azide | 30.0 nih.gov |

| Cyclopropenoyl azide | 25.1 nih.gov |

Modeling of Substituent Effects on Acyl Azide Reactivity

The electronic nature of substituents on the aromatic ring of benzoyl azides plays a critical role in their reactivity. The para-nitro group in this compound, being a strong electron-withdrawing group, exerts a profound influence on reaction rates and selectivity.

The effect of substituents on reaction rates is often quantified by the Hammett equation, which correlates rate constants with substituent constants (e.g., σp for para-substituents). Computational chemistry allows for the direct correlation of calculated electronic properties with these empirical parameters.

A theoretical study demonstrated a good linear relationship between the global electrophilicity index (ω), a descriptor derived from DFT calculations, and the Hammett constant σp for a series of para-substituted phenyl azides. mdpi.com The electrophilicity index quantifies the ability of a molecule to accept electrons. For phenyl azides, electron-withdrawing substituents like the nitro group increase the electrophilicity of the azide. mdpi.com This enhanced electrophilicity promotes reactivity in certain reactions, such as cycloadditions. The study found a high correlation coefficient (R² = 0.96) for the plot of the global electrophilicity ω versus the Hammett constants for various substituents in the para position of the azide. mdpi.com

Table 3: Calculated Electronic Properties and Hammett Constants for para-Substituted Phenyl Azides

| Substituent (X-C₆H₄N₃) | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Hammett Constant (σp) |

|---|---|---|---|---|

| -NH₂ | -3.14 | 7.39 | 0.67 | -0.66 |

| -OH | -3.46 | 7.50 | 0.80 | -0.37 |

| -OCH₃ | -3.44 | 7.27 | 0.81 | -0.27 |

| -CH₃ | -3.53 | 7.15 | 0.87 | -0.17 |

| -H | -3.80 | 7.21 | 1.00 | 0.00 |

| -F | -3.80 | 7.31 | 0.99 | 0.06 |

| -Cl | -3.93 | 7.11 | 1.09 | 0.23 |

| -Br | -3.95 | 6.99 | 1.12 | 0.23 |

| -CF₃ | -4.33 | 7.13 | 1.32 | 0.54 |

| -CN | -4.43 | 6.95 | 1.41 | 0.66 |

| -NO₂ | -4.72 | 7.11 | 1.57 | 0.78 |

Data sourced from a theoretical study correlating DFT descriptors with Hammett constants. mdpi.com

This compound can participate as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. wikipedia.org When the dipolarophile is unsymmetrical, the reaction can yield two different regioisomers. Computational methods, particularly those based on DFT and Frontier Molecular Orbital (FMO) theory, are powerful tools for predicting and explaining the observed regioselectivity. researchgate.netchesci.com

The regioselectivity of these reactions is often governed by the interaction between the HOMO of one reactant and the LUMO of the other. chesci.com The relative energies of these orbitals and the magnitudes of the orbital coefficients on the reacting atoms determine the preferred orientation of addition. For aryl azides, electron-withdrawing substituents like the nitro group lower the energy of both the HOMO and LUMO. nih.gov In reactions with electron-rich dipolarophiles, the dominant interaction is between the LUMO of the azide and the HOMO of the dipolarophile (a Type I cycloaddition). chesci.com The nitro group enhances this interaction, increasing the reaction rate.

Beyond FMO analysis, local reactivity indices derived from conceptual DFT, such as local softness and Parr functions, can provide a more refined prediction of regioselectivity. researchgate.netnih.gov These indices identify the most electrophilic and nucleophilic sites within a molecule. The preferred reaction pathway is typically the one that involves the interaction between the most electrophilic center of one reactant and the most nucleophilic center of the other. researchgate.net DFT calculations have been successfully used to predict the site- and regioselectivity of cycloadditions between aryl azides (including 4-nitrophenylazide) and various allenes, achieving good agreement with experimental findings. nih.govresearchgate.net These computational approaches confirm that for polar, asynchronous reactions, the regioselectivity is consistently explained by the most favorable two-center interactions between the reactants. researchgate.net

Applications in Advanced Organic Synthesis

Peptide and Bioconjugate Synthesis

The precise and efficient formation of amide bonds and the linkage of biological macromolecules are cornerstones of modern chemical biology and medicinal chemistry. 4-Nitrobenzoyl azide (B81097) serves as a valuable tool in these areas, participating in reactions that facilitate the creation of peptides and the bioconjugation of molecules.

Formation of Peptide Bonds utilizing 4-Nitrobenzoyl Azide Intermediates

The formation of peptide bonds, the fundamental linkage of amino acids, can be achieved through various activation methods. The use of acyl azides, including this compound, represents one such strategy. In this context, the azide can act as an activated carboxylic acid equivalent.

One approach involves the reaction of peptidyl phosphoranes with electron-deficient azides like this compound. This reaction proceeds with complete regioselectivity to yield 1,5-disubstituted triazoles, which can serve as stable linkages within peptide structures. fu-berlin.de This method has been explored for peptide ligation, where pre-formed peptide fragments are joined together. fu-berlin.de

Alternatively, the azide functionality can be used more directly in forming the amide bond. An azide activation procedure can be employed for amide bond formation at low temperatures (0 °C) to circumvent the competing Curtius rearrangement. arkat-usa.org This strategy has been applied to couple amino acid and dipeptide esters to quinazolinone scaffolds. arkat-usa.org

A generalized representation of peptide bond formation via an acyl azide intermediate is shown below: Step 1: Activation of a carboxylic acid (R-COOH) to an acyl azide (R-CON₃), potentially via an acyl chloride or using activating agents. Step 2: Nucleophilic attack by the amine group of an amino acid or peptide on the carbonyl carbon of the acyl azide, displacing the azide group to form the new peptide bond.

Research has also focused on antibody-catalyzed peptide bond formation, where haptens designed to mimic the transition state of the reaction are used. In the synthesis of such haptens, N-(4-nitrobenzoyl)-1,3-diaminopropane has been utilized as a key intermediate, highlighting the role of the 4-nitrobenzoyl moiety in constructing molecules for studying peptide synthesis. pnas.org

Strategies for Bioconjugation through Azide Chemistry

Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule such as a protein or nucleic acid, to form a stable conjugate that combines the properties of both precursors. bionordika.no Azide chemistry, particularly the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, is a cornerstone of bioconjugation and is often referred to as "click chemistry". numberanalytics.comorganic-chemistry.org This reaction is highly specific, efficient, and can be performed in aqueous media, making it ideal for modifying complex biological molecules. organic-chemistry.orgnih.govtandfonline.com

The two primary strategies for azide-alkyne cycloaddition in bioconjugation are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction involves the use of a copper(I) catalyst to promote the reaction between a terminal alkyne and an azide, leading specifically to the formation of a 1,4-disubstituted triazole. bionordika.nopapyrusbio.com This method is widely used for applications like creating MRI contrast agents and visualizing viral proteins. papyrusbio.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To overcome the cellular toxicity associated with the copper catalyst, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or DIFO) which reacts readily with an azide without the need for a metal catalyst. bionordika.nopapyrusbio.com The relief of ring strain drives the reaction forward. SPAAC is employed in applications such as DNA conjugation and exosome delivery. papyrusbio.com

In these strategies, a compound like this compound could be used to install the necessary azide handle onto a molecule of interest, which is then reacted with a biomolecule bearing an alkyne group (or vice versa). The azide group is introduced into a molecule which is then used to attach to a biomolecule. Other bioconjugation methods involving azides include the Staudinger ligation, where an azide reacts with a phosphine (B1218219) to form an amide bond. numberanalytics.com

| Bioconjugation Strategy | Key Reactants | Catalyst/Conditions | Product | Key Features |

| CuAAC | Azide, Terminal Alkyne | Copper(I) | 1,4-disubstituted 1,2,3-triazole | High efficiency, specific regioselectivity. bionordika.nopapyrusbio.com |

| SPAAC | Azide, Strained Cyclooctyne | None (Strain-promoted) | Triazole | Copper-free, suitable for in vivo applications. papyrusbio.com |

| Staudinger Ligation | Azide, Phosphine | None | Amide bond | Traceless ligation reaction. numberanalytics.com |

Heterocyclic Compound Synthesis

Heterocyclic compounds are a major class of organic molecules that form the basis of many pharmaceuticals, agrochemicals, and materials. This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, including triazoles, azetidines, and quinazolinones.

Synthesis of Triazole Derivatives via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction between an azide and an alkyne is a powerful method for constructing 1,2,3-triazole rings. wikipedia.orgyoutube.com This reaction, pioneered by Rolf Huisgen, can proceed thermally but often requires elevated temperatures and may produce a mixture of regioisomers (1,4- and 1,5-disubstituted). organic-chemistry.orgorganic-chemistry.org The use of catalysts, particularly copper(I) and ruthenium, can enhance the reaction rate and control the regioselectivity. organic-chemistry.orgmdpi.com

This compound readily participates in these cycloaddition reactions. For instance, it reacts with 1-hexyne (B1330390) in the presence of anhydrous cupric chloride as a catalyst to form 4-butyl-1-(4-nitrobenzoyl)-2,3-dihydro-1H-1,2,3-triazole. alliedacademies.org In another example, a triazole-steroid analog was synthesized by reacting a pyridine-steroid derivative first with this compound, followed by a copper(II)-catalyzed reaction with 1-phenyl-2-propyn-1-ol. researchgate.net

The regioselectivity of the cycloaddition can be influenced by the catalyst. Copper catalysts typically yield 1,4-disubstituted triazoles, while ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, can favor the formation of 1,5-disubstituted triazoles. organic-chemistry.orgmdpi.com

| Reactants | Catalyst/Conditions | Product Type | Reference |

| This compound, 1-Hexyne | Cupric chloride anhydrous | Triazole derivative | alliedacademies.org |

| Pyridine-steroid-O-(this compound), 1-Phenyl-2-propyn-1-ol | Copper(II) chloride | Triazole-steroid analog | researchgate.net |

| Organic azides, Nitroolefins | Copper-catalyzed | 4-NO₂-1,5-trisubstituted-1,2,3-triazoles | nih.govfrontiersin.org |

| Peptidyl phosphoranes, this compound | Polar solvents, heat | 1,5-disubstituted triazole | fu-berlin.de |

Formation of Azetidine (B1206935) Derivatives

Azetidines, four-membered nitrogen-containing heterocycles, are important structural motifs in medicinal chemistry. researchgate.net Their synthesis can be challenging, but various methods have been developed from precursors like γ-haloamines or through cycloaddition reactions. researchgate.netjmchemsci.com

A three-component reaction utilizing this compound has been reported for the synthesis of a highly substituted azetidine derivative. The reaction of hex-5-ynoic acid, N,N´-dicyclohexylcarbodiimide, and this compound in the presence of a copper(II) chloride catalyst affords 4-[1-Cyclohexyl-2-cyclohexylimino-4-(4-nitro-benzoylimino)-azetidin-3-yl]-butyric acid. heteroletters.org This method demonstrates the ability of this compound to participate in multicomponent reactions to build complex heterocyclic structures. heteroletters.org

| Starting Materials | Catalyst | Product | Reference |

| Hex-5-ynoic acid, N,N´-Dicyclohexylcarbodiimide, this compound | Copper(II) chloride | 4-[1-Cyclohexyl-2-cyclohexylimino-4-(4-nitro-benzoylimino)-azetidin-3-yl]-butyric acid | heteroletters.org |

| 1-Phenyl-2-propyn-1-ol, N,N´-Dicyclohexylcarbodiimide, this compound | Copper(II) | N-[1-Cyclohexyl-4-cyclohexylimino-3-(hydroxy-phenyl-methyl)-azetidin-2-ylidene]-4-nitro-benzamide | heteroletters.org |

Generation of Quinazolinone Derivatives from Curtius Rearrangement Products

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. organic-chemistry.orgwikipedia.org The resulting isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles to yield amines, carbamates, or ureas. wikipedia.org This rearrangement is a key transformation in organic synthesis due to its tolerance of a wide range of functional groups. nih.gov

The isocyanate generated from the Curtius rearrangement of this compound can serve as a building block for more complex heterocycles, such as quinazolinones. The synthesis of quinazolinone derivatives can proceed through the formation of urea (B33335) intermediates. researchgate.net For example, an isocyanate can react with an aminobenzoic acid derivative. The resulting urea can then undergo intramolecular cyclization to form the quinazolinone ring system. A key step in the synthesis of certain potent inhibitors of cAMP PDEIII involved the intramolecular cyclization of an isocyanate, formed via Curtius rearrangement, with an ortho-amino group to afford a cyclic urea, which is a quinazolinone derivative. nih.gov

It is noteworthy that in some synthetic routes aiming for different products, such as quinazolindionyl amino acid derivatives, the Curtius rearrangement is an undesired side reaction that is actively avoided by maintaining low reaction temperatures during the handling of the azide intermediate. arkat-usa.org The controllability of the Curtius rearrangement of acyl azides, including this compound, can also be managed under mechanochemical ball milling conditions, which can provide a more selective pathway to C-H amidation over rearrangement. acs.org

Synthesis of Other Key Intermediates and Functional Groups

Production of Isocyanates as Versatile Intermediates

A primary application of this compound in organic synthesis is its conversion into 4-nitrophenyl isocyanate. This transformation is achieved through the Curtius rearrangement, a thermal or photochemical decomposition of an acyl azide that results in an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The reaction was first discovered by Theodor Curtius in 1885. nih.gov

The mechanism is believed to be a concerted process where the alkyl or aryl group migrates to the nitrogen atom simultaneously with the expulsion of dinitrogen gas, avoiding the formation of a discrete nitrene intermediate. wikipedia.org This rearrangement is highly valuable due to the versatility of the resulting isocyanate intermediate. nih.govmasterorganicchemistry.com The reaction proceeds with complete retention of the stereochemistry of the migrating group. nih.gov

The general transformation is as follows:

Starting Material: this compound

Reaction: Curtius Rearrangement (thermal or photochemical)

Intermediate: 4-Nitrophenyl isocyanate

Byproduct: Nitrogen gas (N₂)

This rearrangement is a cornerstone of synthetic chemistry because the isocyanate product can be readily converted into a wide array of other functional groups. wikipedia.orgnih.gov For example, research has shown that mechanochemical ball milling can induce the Curtius rearrangement of acyl azides, leading to isocyanates under solvent-free conditions, though high-energy milling can also promote the reaction. acs.org

Preparation of Amides and Esters

This compound serves as a precursor for the synthesis of amides and esters through several synthetic routes.

Amide Formation: Amides can be prepared from this compound via the isocyanate intermediate formed during the Curtius rearrangement. In a notable example, the antiviral drug oseltamivir (B103847) synthesis involves a Curtius rearrangement where the isocyanate is attacked by a carboxylic acid to form the target amide group. wikipedia.org Alternatively, direct reaction of this compound with certain nucleophiles can yield amides. For instance, its reaction with triphenylphosphine (B44618) and a carboxylic acid can lead to the formation of an amide. Research has also shown the direct conversion of this compound to 4-nitrobenzamide (B147303). oup.com

Ester Formation: Esters can also be synthesized from this compound. One common method involves the reaction of the azide with an alcohol. researchgate.net The Staudinger ligation is another powerful method where an azide reacts with a phosphine to form an aza-ylide, which can then be trapped by an ester to form a new amide bond, but variations can also lead to ester linkages. ontosight.ai The formation of esters and amides from this compound highlights its utility as a versatile building block in organic synthesis. ontosight.ai

| Product | Reactant | Key Reaction Type | Reference |

|---|---|---|---|

| Amide | Carboxylic Acid | Curtius Rearrangement followed by nucleophilic attack | wikipedia.org |

| 4-Nitrobenzamide | - | Reduction/Rearrangement | oup.com |

| Ester | Alcohol | Reaction with acyl azide/isocyanate | researchgate.net |

Formation of Ureas and Carbamates

The 4-nitrophenyl isocyanate generated from the Curtius rearrangement of this compound is a key intermediate for synthesizing ureas and carbamates. wikipedia.orgnih.gov These functional groups are prevalent in pharmaceuticals and other bioactive molecules. researchgate.net

Urea Formation: Ureas are formed when the isocyanate intermediate reacts with a primary or secondary amine. wikipedia.orgsci-hub.se This reaction is generally efficient and allows for the synthesis of both symmetrical and unsymmetrical ureas. One-pot methods have been developed where a carboxylic acid is converted to the acyl azide, which then rearranges to the isocyanate and is subsequently trapped by an amine to yield the urea derivative, streamlining the synthetic process. researchgate.net For example, reacting 4-nitrophenyl isocyanate (derived from this compound) with benzene-1,4-diamine can produce diurea derivatives. sci-hub.se

Carbamate (B1207046) Formation: Carbamates are produced when the isocyanate intermediate is trapped by an alcohol. wikipedia.orgscribd.com This reaction is particularly useful for installing protecting groups on amines. For instance, when the Curtius rearrangement is performed in the presence of tert-butanol (B103910) or benzyl (B1604629) alcohol, it generates Boc-protected or Cbz-protected amines, respectively, which are crucial intermediates in peptide synthesis and general organic synthesis. wikipedia.org One-pot syntheses from carboxylic acids to carbamates are also well-established, often using peptide coupling agents. researchgate.net

| Functional Group | Nucleophile | General Product | Reference |

|---|---|---|---|

| Urea | Amine (R-NH₂) | 4-Nitrophenyl-substituted Urea | wikipedia.orgsci-hub.se |

| Carbamate | Alcohol (R-OH) | 4-Nitrophenyl-substituted Carbamate | wikipedia.orgresearchgate.net |

| Boc-protected amine | tert-Butanol | tert-Butyl (4-nitrophenyl)carbamate | wikipedia.org |

| Cbz-protected amine | Benzyl alcohol | Benzyl (4-nitrophenyl)carbamate | wikipedia.org |

Mechanochemical Studies of 4 Nitrobenzoyl Azide Reactions

Influence of High-Energy Ball Milling on Reactivity and Selectivity

High-energy ball milling has emerged as a key technique for studying and controlling the solid-state reactivity of 4-nitrobenzoyl azide (B81097). By varying milling parameters, it is possible to selectively promote desired reaction pathways while suppressing others, such as the thermally induced Curtius rearrangement.

A significant advantage of mechanochemistry is its ability to modulate the Curtius rearrangement, a common thermal reaction for acyl azides that yields isocyanates. Under standard or low-energy ball milling conditions, the rearrangement of 4-nitrobenzoyl azide is often suppressed. rsc.orgsci-hub.seamanote.com For example, in reactions with amines like 1,4-diaminobenzene, the primary product is the corresponding amide, with no urea (B33335) derivative formed, indicating that the nucleophilic substitution pathway is favored over the Curtius rearrangement. rsc.orgamanote.com The characteristic isocyanate band is notably absent in spectroscopic analyses of these reactions. rsc.org

However, the Curtius rearrangement can be intentionally triggered and even enhanced by adjusting the mechanochemical environment. Research has shown that increasing the energy of the milling system—by using denser milling jars and balls (e.g., tungsten carbide over Teflon or stainless steel) or by increasing the milling frequency—can induce the rearrangement. acs.orgyonsei.ac.kr A systematic study revealed that while low-energy conditions with a Teflon jar resulted in no isocyanate formation, high-density tungsten carbide (WC) jars led to significant rearrangement (21% conversion to isocyanate). acs.org Furthermore, the application of controlled heating during milling is a powerful tool to promote the rearrangement selectively. sci-hub.sechemrxiv.org Milling at room temperature may yield an amide product, but subsequent milling at an elevated temperature (e.g., 70-80 °C) can cause the remaining acyl azide to rearrange to an isocyanate, which then reacts further. sci-hub.sechemrxiv.org This demonstrates that mechanical and thermal energy can be used synergistically to control the reaction outcome. sci-hub.se

| Milling Jar Material | Ball Material | Density (g/cm³) | Isocyanate Formation (%) |

|---|---|---|---|

| Teflon | Stainless Steel (SS) | 2.2 | 0 |

| Zirconia (ZrO₂) | ZrO₂ | 5.7 | 7 |

| Stainless Steel (SS) | SS | 7.9 | 5 |

| Tungsten Carbide (WC) | WC | 15.6 | 21 |

Mechanochemical C-H Amidation

Mechanochemistry enables otherwise challenging transformations, such as the direct C-H amidation using this compound. Under solvent-free ball milling conditions, an Iridium(III) catalyst has been successfully employed to facilitate the C-H amidation of various substrates. acs.orgyonsei.ac.kr This method has proven to be highly efficient, providing significantly higher yields for certain substrates compared to traditional solution-based reactions. acs.orgyonsei.ac.kr

For example, the mechanochemical amidation of 8-methylquinoline (B175542) with the highly activated this compound resulted in an 84% yield, whereas the same reaction in solution only yielded 33%. acs.orgyonsei.ac.kr This highlights the ability of mechanochemical forces to enhance reactivity and overcome limitations seen in solution-phase chemistry. acs.org The process demonstrates excellent selectivity for C-N bond formation over C-C bond formation. acs.org The solvent-free nature of the reaction also contributes to its green credentials, leading to a marked improvement in atom economy from 8% in solution to 38% under ball milling for the synthesis of the 8-methylquinoline amidation product. yonsei.ac.kr

| Substrate | Acyl Azide | Yield (Ball Mill, %) | Yield (Solution, %) |

|---|---|---|---|

| Benzamide | This compound | 97 | - |

| 8-Methylquinoline | This compound | 84 | 33 |

| Benzamide | 4-Chlorobenzoyl azide | 88 | 63 |

Effect of Additives and Mechanical Parameters on Reaction Outcome

The outcome of mechanochemical reactions involving this compound is highly sensitive to both chemical additives and physical milling parameters. Additives can act as catalysts or alter the physical state of the reaction mixture, while mechanical parameters dictate the energy input. rsc.orgchemrxiv.org

In the context of liquid-assisted grinding (LAG), the choice of liquid additive can have a profound catalytic effect. For the nucleophilic substitution reaction between this compound and 1,4-diaminobenzene, a strong correlation was observed between the basicity of the liquid additive and the reaction rate, indicating a base-catalyzed mechanism. rsc.orgmcgill.ca Similarly, in catalyzed C-H amidation, solid additives like silver acetate (B1210297) were found to significantly improve the reaction yield, boosting it to 95-97%. acs.orgyonsei.ac.kr Acidic additives such as benzoic acid also enhanced catalyst performance, though to a lesser extent. acs.org

Mechanical parameters, including milling frequency, time, and the materials of the milling assembly, are critical variables. acs.orgsci-hub.se As previously discussed, the density of the jar and balls directly influences the energy of collisions and can determine whether the Curtius rearrangement occurs. acs.orgrsc.org Milling frequency also plays a role; for C-H amidation, a high yield (86%) was still achievable at a lower frequency of 20 Hz, compared to the 97% at 30 Hz. acs.org Furthermore, controlling the temperature of the milling vessel introduces another layer of control, enabling selective synthesis of complex molecules by programming specific heating regimes during the milling process. sci-hub.sechemrxiv.org This thermal control can drive reactions toward products not accessible through conventional milling or solution chemistry. sci-hub.sechemrxiv.org

Q & A

Q. Q1. What are the established synthetic routes for 4-nitrobenzoyl azide, and how can reaction conditions be optimized to minimize side reactions?

Methodological Answer: this compound is typically synthesized via the reaction of 4-nitrobenzoyl chloride with sodium azide (NaN₃) in anhydrous solvents like acetone or tetrahydrofuran (THF) under controlled temperatures (0–5°C). Key considerations include:

- Purity of reagents : Trace moisture can hydrolyze the acyl chloride intermediate, reducing yield .

- Stoichiometry : Excess NaN₃ ensures complete conversion but may require careful quenching to avoid hazardous byproducts.

- Workup : Rapid isolation via vacuum filtration and low-temperature drying mitigates decomposition risks .

Q. Q2. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the azide group (–N₃) via absence of proton signals near 7–8 ppm (aromatic region) and carbonyl (C=O) resonance at ~165 ppm .

- IR Spectroscopy : Strong absorbance at ~2100–2150 cm⁻¹ confirms the azide stretch .

- X-ray Crystallography : Resolves molecular geometry and confirms the planar nitro group and azide orientation .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 193.14 for C₇H₅N₄O₃) validate purity .

Q. Q3. How should this compound be stored to ensure stability, and what decomposition products are observed under suboptimal conditions?

Methodological Answer:

- Storage : Store in airtight containers at –20°C, shielded from light and moisture. Avoid contact with oxidizing agents (e.g., peroxides) to prevent explosive decomposition .

- Decomposition : Thermal or photolytic degradation generates hazardous gases (e.g., nitrogen oxides) and may lead to Curtius rearrangement products like 4-nitroisocyanate under mechanical stress (e.g., ball milling) .

Advanced Research Questions

Q. Q4. How do additives influence the mechanochemical reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: In mechanochemical reactions (e.g., ball milling), polar additives like dimethyl sulfoxide (DMSO) enhance molecular mobility, promoting nucleophilic substitution with amines. Protic additives (e.g., water) may hydrolyze the azide, while acidic/basic additives can alter reaction pathways. For example:

- Urea vs. Amide Formation : Without additives, this compound reacts with 1,4-diaminobenzene to yield N-(4-aminophenyl)-4-nitrobenzamide. However, in the presence of Lewis acids, Curtius rearrangement dominates, forming 4-nitroisocyanate intermediates .

- Experimental Design : Use in situ Raman spectroscopy to monitor reaction progression and identify transient intermediates .

Q. Q5. What strategies prevent unintended Curtius rearrangement during the functionalization of this compound?

Methodological Answer:

- Temperature Control : Maintain reaction temperatures below 50°C to suppress thermal rearrangement .

- Solvent Choice : Non-polar solvents (e.g., toluene) stabilize the azide form, while polar aprotic solvents (e.g., THF) favor nucleophilic substitution over rearrangement.

- Additive Screening : Chelating agents (e.g., crown ethers) sequester metal ions that catalyze rearrangement .

Q. Q6. How can computational modeling predict the reactivity of this compound in complex reaction systems?

Methodological Answer:

- DFT Calculations : Model transition states for azide decomposition or Curtius rearrangement to identify energy barriers and optimize conditions .

- Molecular Dynamics (MD) : Simulate mechanochemical environments to predict additive effects on reaction kinetics .

- QSPR Models : Correlate substituent effects (e.g., nitro group position) with reaction outcomes using Hammett constants .

Q. Q7. What are the challenges in crystallizing this compound, and how can they be addressed for structural studies?

Methodological Answer:

- Crystallization Issues : The compound’s thermal instability and sensitivity to light/moisture complicate crystal growth.

- Solutions :

Q. Q8. How does the electronic nature of the nitro group influence the reactivity of this compound in cycloaddition reactions?

Methodological Answer: The electron-withdrawing nitro group activates the azide for [3+2] cycloadditions with alkynes (Click chemistry):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.